molecular formula C10H18N2O2 B12539968 N-Carbamoyl-2-cyclopentylbutanamide CAS No. 667899-79-8

N-Carbamoyl-2-cyclopentylbutanamide

Cat. No.: B12539968
CAS No.: 667899-79-8
M. Wt: 198.26 g/mol
InChI Key: YTHGOAUHHALLJY-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-cyclopentylbutanamide is an organic compound with the molecular formula C10H18N2O2. It belongs to the class of carbamoyl derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a carbamoyl group attached to a cyclopentylbutanamide backbone, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-cyclopentylbutanamide typically involves the reaction of cyclopentylbutanamide with a carbamoylating agent. One common method is the reaction of cyclopentylbutanamide with potassium cyanate in the presence of a suitable solvent, such as water or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amide to form the desired carbamoyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of biocatalysts, such as carbamoylases, can enhance the efficiency of the synthesis process by providing enantioselective conversion of substrates .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-cyclopentylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbamoyl-2-cyclopentylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-cyclopentylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-2-cyclopentylbutanamide is unique due to its specific cyclopentylbutanamide backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

667899-79-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-carbamoyl-2-cyclopentylbutanamide

InChI

InChI=1S/C10H18N2O2/c1-2-8(7-5-3-4-6-7)9(13)12-10(11)14/h7-8H,2-6H2,1H3,(H3,11,12,13,14)

InChI Key

YTHGOAUHHALLJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCC1)C(=O)NC(=O)N

Origin of Product

United States

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